N-(Octan-4-YL)acetamide

Description

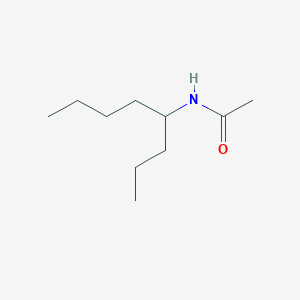

N-(Octan-4-yl)acetamide is an acetamide derivative featuring an octan-4-yl (a branched eight-carbon alkyl chain) substituent attached to the nitrogen atom of the acetamide core structure. Acetamides are widely studied for applications in medicinal chemistry, materials science, and industrial processes due to their tunable solubility, stability, and functional group diversity.

Properties

CAS No. |

23601-97-0 |

|---|---|

Molecular Formula |

C10H21NO |

Molecular Weight |

171.28 g/mol |

IUPAC Name |

N-octan-4-ylacetamide |

InChI |

InChI=1S/C10H21NO/c1-4-6-8-10(7-5-2)11-9(3)12/h10H,4-8H2,1-3H3,(H,11,12) |

InChI Key |

QMIJXAJKOCVMFC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCC)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Octan-4-YL)acetamide typically involves the reaction of octan-4-amine with acetic anhydride. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product. The general reaction scheme is as follows: [ \text{Octan-4-amine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-(Octan-4-YL)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides.

Scientific Research Applications

N-(Octan-4-YL)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Octan-4-YL)acetamide involves its interaction with specific molecular targets. The acetamide group can form hydrogen bonds with biological molecules, influencing their activity. The octyl chain provides hydrophobic interactions, which can affect the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

The following analysis compares structural analogs and functional acetamides from the provided evidence, focusing on substituent effects, biological activity, and safety profiles.

Structural and Functional Group Variations

Key Observations:

- Substituent Effects on Crystallinity: Meta-substituted phenyl groups (e.g., 3-Cl, 3-CH₃) in trichloro-acetamides significantly alter crystal packing and lattice parameters due to steric and electronic effects .

- Biological Activity: Pyridazinone-containing acetamides exhibit receptor-specific activity (e.g., FPR2 agonism), highlighting the role of heterocyclic moieties in modulating biological targets .

- Safety Profiles: Aryl-substituted acetamides (e.g., 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide) demonstrate variable toxicity, including oral and dermal hazards, emphasizing the need for tailored safety protocols .

Pharmacological and Industrial Relevance

- Material Science: Trichloro-acetamides with meta-substituents serve as models for studying solid-state geometry, relevant to crystal engineering and drug formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.